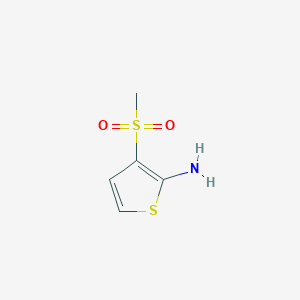![molecular formula C16H24N2O2 B1525850 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate CAS No. 1354959-62-8](/img/structure/B1525850.png)
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1354959-62-8 . It has a molecular weight of 276.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl 2- (1,2,3,4-tetrahydro-8-quinolinyl)ethylcarbamate" . The InChI code for the compound is "1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-13-7-4-6-12-8-5-10-17-14(12)13/h4,6-7,17H,5,8-11H2,1-3H3,(H,18,19)" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
One study focused on the synthesis and characterization of new organic compounds based on 8-hydroxyquinoline, including derivatives similar to tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate, for corrosion inhibition purposes. These compounds were evaluated for their effectiveness in protecting carbon steel in acidic environments, demonstrating mixed type inhibition and adhering to the Langmuir adsorption isotherm. The research included electrochemical measurements, surface morphological analyses, and theoretical simulations to establish a correlation between molecular structure and inhibition efficiency (Faydy et al., 2019).
Antimalarial Candidate Development
Another significant application is in the development of antimalarial drugs. N-tert-Butyl isoquine, a compound related to tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate, was selected for its potent activity against Plasmodium falciparum and rodent malaria parasites. The study detailed the molecule's synthesis, preclinical evaluation, and its advantages in terms of cost and effectiveness, highlighting its potential as a 21st-century antimalarial candidate (O’Neill et al., 2009).
Organic Synthesis and Electrophilic Quench
Research has also explored the synthesis of substituted tetrahydroisoquinolines by lithiation and electrophilic quench. This process involves the preparation of substituted N-tert-butoxycarbonyl tetrahydroisoquinolines, demonstrating the scope of metallation and electrophilic quench. The study provides insights into optimizing lithiation using in situ ReactIR spectroscopy and discusses the potential applications of these reactions in organic synthesis (Talk et al., 2016).
Light Emitting Devices
Additionally, derivatives of tert-butyl-substituted compounds, including anthracene and quinoline derivatives, have been synthesized for use in organic light-emitting devices (OLEDs). These materials exhibit strong blue emissions and high quantum efficiencies, highlighting their potential in developing high-performance, non-doped OLEDs with enhanced brightness and efficiency (Chang et al., 2013).
Stroke Treatment
Furthermore, the compound has been implicated in stroke treatment research. Tetramethylpyrazine nitrones and quinolylnitrones, structurally related to tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate, have shown promising therapeutic applications for stroke treatment due to their potent thrombolytic activity, free radical scavenging power, and neuroprotection properties (Marco-Contelles, 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-13-7-4-6-12-8-5-10-17-14(12)13/h4,6-7,17H,5,8-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKKTZZZWMSKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC2=C1NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128066 | |
| Record name | Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate | |
CAS RN |
1354959-62-8 | |
| Record name | Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354959-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



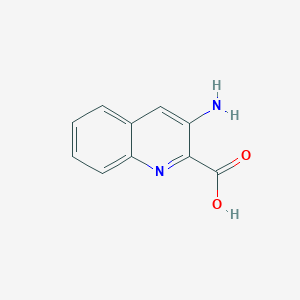
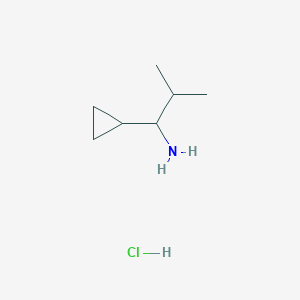
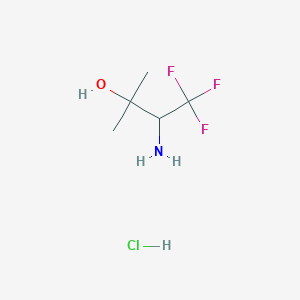

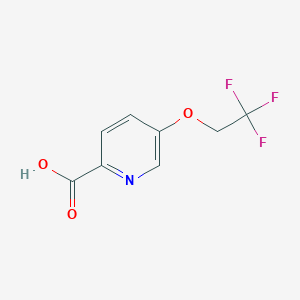
![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)
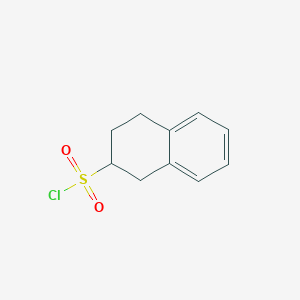
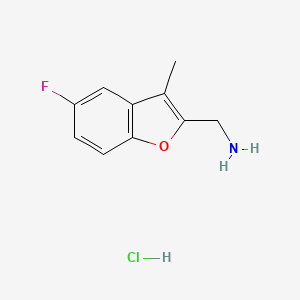
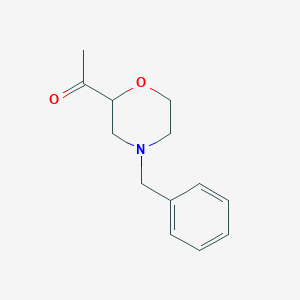
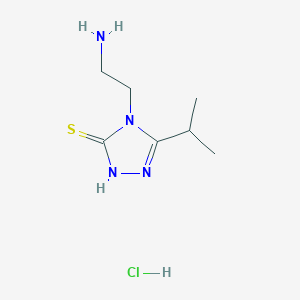
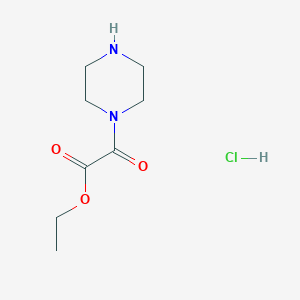
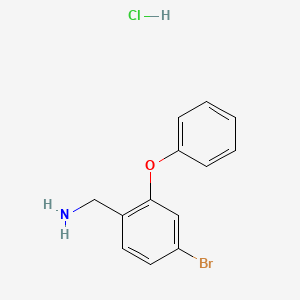
![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)
